N-(1H-indol-3-ylmethyl)cyclopentanamine

Description

BenchChem offers high-quality N-(1H-indol-3-ylmethyl)cyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-indol-3-ylmethyl)cyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

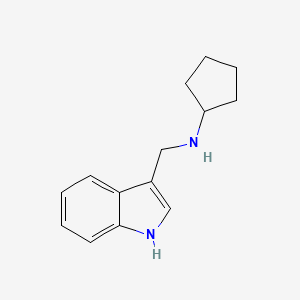

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-2-6-12(5-1)15-9-11-10-16-14-8-4-3-7-13(11)14/h3-4,7-8,10,12,15-16H,1-2,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNFWSOOLPRXKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indole Nucleus:the Indole Ring is a Common Scaffold in Many Biologically Active Compounds and Serves As a Crucial Pharmacophore. Substitutions on the Indole Ring Can Modulate Activity in Several Ways:

Position and Nature of Substituents: The position and electronic properties of substituents on the benzene portion of the indole (B1671886) ring can influence binding affinity and selectivity for various receptors. For instance, in the broader class of tryptamines, hydroxylation at the 5-position, as seen in the neurotransmitter serotonin (B10506), is often critical for high affinity at certain serotonin receptors. researchgate.netnih.gov Shifting this hydroxyl group or replacing it with other substituents can drastically alter the pharmacological profile.

The N Cyclopentyl Group:the Nature of the Substituent on the Amine Nitrogen is a Critical Determinant of Biological Activity in Tryptamine Derivatives. the Cyclopentyl Group in N 1h Indol 3 Ylmethyl Cyclopentanamine is a Key Feature Influencing Its Pharmacological Profile.

Steric Bulk and Receptor Interaction: The size and shape of the N-substituent play a pivotal role in how the molecule fits into the binding pocket of a receptor. Studies on related N,N-dialkyltryptamines have demonstrated that the steric properties of the alkyl groups on the amine nitrogen are correlated with in vivo activity. acs.org For instance, in a series of 4-hydroxy-N,N-dialkyltryptamines, potency in inducing the head-twitch response in mice, a proxy for 5-HT2A receptor activation, was found to be inversely related to the steric bulk of the N-alkyl groups. acs.org This suggests that an optimal size for the N-substituent exists for effective receptor interaction.

Cycloalkyl vs. Acyclic Substituents: The cyclic nature of the cyclopentyl group imposes conformational constraints compared to linear alkyl chains. This rigidity can be advantageous, as it may lock the molecule into a more favorable conformation for receptor binding, potentially increasing affinity and selectivity.

Based on these general principles, the following rational design strategies can be proposed for the development of novel analogs of N-(1H-indol-3-ylmethyl)cyclopentanamine:

Systematic Variation of the N-Cycloalkyl Ring: A systematic exploration of different ring sizes (e.g., cyclopropyl, cyclobutyl, cyclohexyl) could elucidate the optimal ring size for a given biological target. This would help to define the spatial limits of the binding pocket.

Introduction of Substituents on the Cyclopentyl Ring: Adding substituents to the cyclopentyl ring could introduce new interactions with the receptor, potentially enhancing affinity or selectivity. The position and stereochemistry of these substituents would be critical factors to investigate.

Comparison with N-Alkyl Analogs: To understand the importance of the cyclic constraint, a direct comparison with a series of N-monoalkyl and N,N-dialkyl analogs would be highly informative. This would help to decouple the effects of steric bulk from conformational rigidity.

Modification of the Indole (B1671886) Nucleus: Introducing small, electronically diverse substituents at various positions of the indole ring could be explored to fine-tune receptor interactions and modulate pharmacokinetic properties.

To illustrate the impact of N-substitution on activity, the following hypothetical data table is presented, based on the general principles observed in broader tryptamine (B22526) SAR studies. It compares the relative activity of various N-substituted indolylmethylamines at a hypothetical receptor.

| Compound ID | N-Substituent(s) | Relative Activity (%) |

| 1 | Cyclopentyl | 100 |

| 2 | Methyl | 60 |

| 3 | Ethyl | 85 |

| 4 | Isopropyl | 95 |

| 5 | Cyclohexyl | 90 |

| 6 | N,N-Dimethyl | 75 |

| 7 | N-Methyl, N-Propyl | 80 |

This table is for illustrative purposes and does not represent actual experimental data for N-(1H-indol-3-ylmethyl)cyclopentanamine.

This hypothetical data suggests that for this particular target, a certain degree of steric bulk at the nitrogen is beneficial for activity, with the cyclopentyl and isopropyl groups showing high potency. It also highlights that a single, moderately sized substituent may be more favorable than two smaller alkyl groups.

Mechanistic Studies of Biological Interactions of N 1h Indol 3 Ylmethyl Cyclopentanamine Analogues in Vitro Focus

Investigation of Molecular Target Binding and Affinity in vitro

The initial step in characterizing the mechanism of action of a bioactive compound is to identify its molecular targets and quantify the strength of its interaction. In vitro assays provide a controlled environment to dissect these fundamental aspects of molecular recognition.

Protein-Ligand Interaction Studies Using Spectroscopic Methods

Spectroscopic techniques are powerful tools for probing the non-covalent interactions between ligands and proteins. These methods can provide valuable information on binding affinities, conformational changes, and the specific residues involved in the interaction.

Fluorescence spectroscopy is a widely used method to study the binding of ligands to proteins, such as tubulin. nih.govresearchgate.netnih.gov The intrinsic fluorescence of tryptophan residues in a protein can be quenched or enhanced upon ligand binding, providing a means to monitor the interaction. By titrating the protein with increasing concentrations of the ligand, one can determine the binding affinity (dissociation constant, Kd) and the stoichiometry of the interaction. For instance, the binding of a ligand to tubulin can be monitored by observing the quenching of tryptophan fluorescence, and the data can be analyzed using the Stern-Volmer equation to calculate the binding parameters. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed view of protein-ligand interactions at an atomic level. Chemical shift perturbation (CSP) is a common NMR technique used to map the binding site of a ligand on a protein. nih.govbcm.edu Upon ligand binding, the chemical environment of the amino acid residues in the binding pocket is altered, leading to changes in their corresponding signals in the NMR spectrum. By identifying the perturbed residues, the binding site can be mapped onto the protein's structure. Furthermore, the magnitude of the chemical shift changes can be used to determine the binding affinity. nih.gov For example, 1H-13C protein NMR spectroscopy has been used to investigate CH-π interactions between the side chains of tryptophan residues in a protein and aromatic moieties of a ligand, correlating the proton chemical shift perturbations with energetically favorable interactions. biorxiv.org

Enzyme Inhibition Kinetics and Mechanism in vitro

Many indole-based compounds exert their biological effects by inhibiting the activity of specific enzymes. In vitro enzyme kinetic studies are crucial for determining the potency and mechanism of inhibition.

Analogues of N-(1H-indol-3-ylmethyl)cyclopentanamine have been investigated as inhibitors of various enzymes. For example, a series of 3-substituted 2-methyl indole (B1671886) analogues demonstrated inhibitory activity against acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). cam.ac.uk The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For the AChE enzyme, these indole analogues exhibited IC50 values ranging from 0.55 to 2.67 µM, with Ki values between 0.75 ± 0.35 and 7.29 ± 5.95 µM. cam.ac.uk One of the most potent compounds in this series was 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone. cam.ac.uk

Similarly, N-substituted indole-3-carbaldehyde oxime derivatives have been evaluated as urease inhibitors. nih.gov Several of these compounds showed potent inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor, thiourea. For instance, some derivatives displayed IC50 values as low as 0.0345 ± 0.0008 mM, compared to 0.2387 ± 0.0048 mM for thiourea. nih.gov

| Compound Analogue Class | Target Enzyme | Inhibition Parameter | Value Range |

|---|---|---|---|

| 3-Substituted 2-Methyl Indole Analogues | Acetylcholinesterase (AChE) | IC50 | 0.55 - 2.67 µM |

| 3-Substituted 2-Methyl Indole Analogues | Acetylcholinesterase (AChE) | Ki | 0.75 - 7.29 µM |

| N-Substituted Indole-3-carbaldehyde Oxime Derivatives | Urease | IC50 | 0.0345 - 0.0516 mM |

| Thiourea (Standard) | Urease | IC50 | 0.2387 mM |

Receptor Binding Assays with Isolated Receptors

Receptor binding assays are fundamental in vitro tools to determine the affinity of a ligand for a specific receptor. These assays typically use radiolabeled ligands to compete with the test compound for binding to isolated receptors.

A series of substituted 1H-indolyl carboxylic acid amides, which are analogues of the core indole structure, have been synthesized and their affinities for human dopamine (B1211576) D2 and D3 receptors were determined. ias.ac.in Two of these compounds, in particular, displayed high binding affinity at the D3 receptor with Ki values of 0.18 and 0.4 nM, respectively. ias.ac.in These compounds also showed significant selectivity for the D3 receptor over the D2 receptor. ias.ac.in The binding affinities for these and other analogues are summarized in the table below.

| Compound Analogue Class | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Substituted 1H-indolyl carboxylic acid amides (Compound 14a) | Dopamine D3 | 0.18 nM |

| Substituted 1H-indolyl carboxylic acid amides (Compound 14b) | Dopamine D3 | 0.4 nM |

| Substituted 1H-indolyl carboxylic acid amides | Dopamine D2 | 2.0 - 11.7 nM |

| Substituted 1H-indolyl carboxylic acid amides | Dopamine D3 | 0.4 - 3.7 nM |

Modulating Cellular Pathways and Processes in vitro

Beyond direct interactions with proteins, it is essential to understand how these molecular events translate into the modulation of cellular pathways and processes. In vitro cell-based assays provide a platform to investigate these downstream effects.

Tubulin Polymerization Inhibition and Microtubule Dynamics in vitro

Microtubules are dynamic polymers of α- and β-tubulin that play a critical role in cell division, motility, and intracellular transport. rsc.org Compounds that interfere with tubulin polymerization are a significant class of anticancer agents.

Several analogues of N-(1H-indol-3-ylmethyl)cyclopentanamine have been shown to inhibit tubulin polymerization. A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized as tubulin polymerization inhibitors. rsc.org Their in vitro antiproliferative activities against several cancer cell lines were evaluated. One of the most potent compounds in this series, compound 7d, exhibited significant activity against HeLa, MCF-7, and HT-29 cancer cells with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. rsc.org Mechanistic studies revealed that this compound inhibited the polymerization of tubulin in a manner consistent with binding to the colchicine (B1669291) site. rsc.org

| Compound Analogue | Cancer Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d) | HeLa | 0.52 µM |

| MCF-7 | 0.34 µM | |

| HT-29 | 0.86 µM |

G-Quadruplex Binding and Stabilization in vitro

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are found in telomeres and the promoter regions of oncogenes. nih.govnih.gov Small molecules that can bind to and stabilize G-quadruplexes are of interest as potential anticancer agents.

The ability of indole derivatives to interact with G-quadruplex DNA has been investigated. Bis-indole carboxamides have been designed as G-quadruplex binding ligands. nih.gov The stabilization of different G-quadruplex structures by these ligands was evaluated using Fluorescence Resonance Energy Transfer (FRET) melting assays, which measure the increase in the melting temperature (ΔTm) of the G-quadruplex upon ligand binding. One of the synthesized bis-indole carboxamides showed a significant stabilization of the c-kit1 (ΔTm = 22.1 °C) and c-kit2 (ΔTm = 16.0 °C) G-quadruplexes at a 1 µM concentration. nih.gov Circular dichroism (CD) spectroscopy is another technique used to monitor the formation and conformational changes of G-quadruplex structures upon ligand binding. nih.govnih.gov The CD spectrum of a G-quadruplex can indicate its topology (e.g., parallel or antiparallel), and changes in the spectrum upon addition of a ligand can confirm binding and potentially reveal ligand-induced conformational changes. nih.govnih.gov

| Compound Analogue Class | G-Quadruplex Target | Stabilization (ΔTm) at 1 µM |

|---|---|---|

| Bis-indole carboxamides | c-kit1 | 22.1 °C |

| c-kit2 | 16.0 °C | |

| h-telo | 9.8 °C |

Influence on Specific Signal Transduction Cascades in vitro

Analogues of N-(1H-indol-3-ylmethyl)cyclopentanamine, which fall under the broader class of indole derivatives, have been shown to modulate a variety of signal transduction cascades in vitro. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with numerous biological targets, thereby affecting a wide range of cellular signaling pathways critical to cell growth, survival, and metabolism.

Several studies have indicated that indole derivatives can interfere with key signaling pathways implicated in cancer and other diseases. These pathways include:

The Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade is central to cell proliferation, differentiation, and survival. Aberrant activation of Ras, a key upstream regulator, leads to uncontrolled cell growth. Indole compounds have been investigated for their potential to modulate components of this pathway, such as RAF, MEK, and ERK.

The PI3K/AKT/mTOR Pathway: This pathway is crucial for regulating cell growth, metabolism, and survival. Its dysregulation is a common feature in many cancers. Some indole analogues have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR.

The Wnt/β-catenin Pathway: This signaling cascade plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of various cancers. Research has explored the potential of indole derivatives to modulate components of this pathway.

Mechanistic studies on specific analogues, such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, have revealed that their antiproliferative effects are linked to the inhibition of tubulin polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This demonstrates a direct interaction with a key component of the cellular machinery, which in turn triggers broader signaling cascades related to cell cycle control and programmed cell death.

Structure-Mechanism Relationship Delineation

Understanding the relationship between the chemical structure of a compound and its biological mechanism is fundamental to drug discovery. For analogues of N-(1H-indol-3-ylmethyl)cyclopentanamine, this is achieved through various techniques, including X-ray crystallography and allosteric modulation investigations.

X-ray crystallography provides atomic-level insights into how a molecule binds to its biological target. By co-crystallizing an indole derivative with its protein target, researchers can visualize the precise binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogues.

While a co-crystal structure for N-(1H-indol-3-ylmethyl)cyclopentanamine with a specific target is not publicly available, crystallographic data for several bioactive indole derivatives have been reported, offering insights into the structural features of this class of compounds.

| Compound Name | Crystal System | Space Group |

| N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine | Monoclinic | P21/c |

| 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | Monoclinic | C2/c |

| Ethyl 2-(3-(allylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-yl)acetate | Orthorhombic | Pccn |

| N'-((1H-indol-3-yl)methylene)isonicotinohydrazide | Monoclinic | P21/c |

| N'-((1H-indol-3-yl)methylene)benzohydrazide | Orthorhombic | Pbca |

This table is populated with data from publicly available crystallographic studies of various indole derivatives.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding can alter the receptor's conformation, thereby modulating the binding and/or efficacy of the endogenous ligand. Several analogues of N-(1H-indol-3-ylmethyl)cyclopentanamine, particularly those with an indole-2-carboxamide scaffold, have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govresearchgate.net

The allosteric effect is quantified by two key parameters: the equilibrium dissociation constant (KB), which measures the affinity of the modulator for the allosteric site, and the cooperativity factor (α), which describes the extent to which the allosteric modulator affects the binding of the orthosteric ligand. An α value greater than 1 indicates positive cooperativity (enhanced orthosteric ligand binding), while an α value less than 1 indicates negative cooperativity.

| Compound Name | KB (nM) | α Value |

| 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) | 5778 | 11.9 |

| 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) | 469.9 | 17.6 |

| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) | 160 | 3.4 |

This table presents data on the allosteric modulation of the CB1 receptor by indole-2-carboxamide analogues. nih.gov

These studies demonstrate that subtle structural modifications to the indole scaffold can significantly impact the allosteric parameters, providing a basis for fine-tuning the pharmacological properties of these compounds. nih.gov

Phenotypic Screening and Target Deconvolution Strategies in vitro

Phenotypic screening involves testing compounds in cell-based or organism-based assays to identify molecules that produce a desired biological effect, without prior knowledge of the molecular target. Once a "hit" is identified, target deconvolution strategies are employed to determine the molecular mechanism of action.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds, including analogues of N-(1H-indol-3-ylmethyl)cyclopentanamine, for a specific phenotype, such as cancer cell death. The potency of the compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits the biological process by 50%.

Several studies have reported the antiproliferative activity of indole derivatives against various cancer cell lines.

Antiproliferative Activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

| Compound | HeLa (IC50 µM) | MCF-7 (IC50 µM) | HT-29 (IC50 µM) |

| 7d | 0.52 | 0.34 | 0.86 |

Data from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as tubulin polymerization inhibitors. nih.gov

Cytotoxicity of Indolyl Sulfonamides Against Pancreatic Cancer Cell Lines

| Compound | PANC-1 (IC50 µM) | MIA PaCa-2 (IC50 µM) | BxPC-3 (IC50 µM) |

| Indolyl Sulfonamide A | >50 | 15.8 ± 1.2 | 20.3 ± 1.5 |

| Indolyl Sulfonamide B | 2.8 ± 0.3 | 3.5 ± 0.4 | 4.1 ± 0.5 |

These screening efforts identify promising lead compounds for further mechanistic investigation.

Chemical proteomics is a powerful strategy for identifying the protein targets of a bioactive small molecule. nih.gov This approach typically involves modifying the small molecule to create a chemical probe that can be used to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

The general workflow for a chemical proteomics experiment is as follows:

Probe Design and Synthesis: The small molecule of interest is functionalized with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

Target Capture: The probe is incubated with a cell lysate or intact cells. The reactive group forms a covalent bond with the target protein(s) upon activation (e.g., by UV light).

Affinity Purification: The biotinylated probe-protein complexes are captured using streptavidin-coated beads.

Protein Identification: The captured proteins are eluted, digested into peptides, and identified by mass spectrometry.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated into this workflow to distinguish specific targets from non-specific binders. nih.gov In a competitive binding experiment, the probe is competed with an excess of the original, unmodified small molecule. Specific targets will show a decrease in binding to the probe in the presence of the competitor, which can be quantified by mass spectrometry.

While specific chemical proteomics data for analogues of N-(1H-indol-3-ylmethyl)cyclopentanamine are not detailed in the available literature, this approach has been successfully applied to identify the targets of other natural products and small molecules, including those with indole scaffolds. For example, biotinylated berberine, an isoquinoline (B145761) alkaloid, was used to identify PKM2 as a direct target in colorectal cancer cells. nih.gov This methodology is highly applicable to the deconvolution of the targets of novel bioactive indole derivatives identified through phenotypic screening.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Variation of the Indole (B1671886) Core and its Impact on in vitro Biological Activity

The indole ring is a key feature of tryptamines and related compounds, and modifications to this part of the molecule can significantly alter their biological effects.

Substituent Effects on the Indole Nitrogen (N1)

The hydrogen atom on the indole nitrogen (N1) is a crucial element for the Hydrogen Atom Transfer (HAT) mechanism, a key process in the antioxidant activity of indoles. nih.gov Substituting this hydrogen can therefore reduce or eliminate this specific type of activity by preventing the formation of the necessary indolyl radical. nih.gov

Table 1: Predicted Impact of N1 Substitution on Biological Activity

| Substituent at N1 | Predicted Effect on Antioxidant Activity (HAT) | Potential for Other Activities (e.g., Antimicrobial) | Rationale |

| -H (unsubstituted) | Optimal | Baseline | Available N-H for hydrogen atom donation. nih.gov |

| -CH₃ (Methyl) | Reduced/Abolished | Possible | Blocks HAT mechanism; introduces small lipophilic group. nih.gov |

| -CH₂Ph (Benzyl) | Reduced/Abolished | Enhanced | Blocks HAT mechanism; introduces bulky, lipophilic group that may enhance binding to other targets. researchgate.net |

| -C(O)Ph (Benzoyl) | Reduced/Abolished | Enhanced | Blocks HAT mechanism; introduces electron-withdrawing group, altering indole ring electronics. researchgate.net |

Positional Isomerism on the Indole Benzene Ring (C4-C7)

The placement of substituents on the benzene portion of the indole ring (positions C4, C5, C6, and C7) is a critical determinant of receptor affinity and selectivity, particularly for serotonin (B10506) (5-HT) receptors. nih.gov

Position 4: Substitution at the C4 position, especially with hydroxyl (-OH) or methoxy (-OMe) groups, is a common feature in many potent psychedelic tryptamines. nih.govnih.gov For instance, 4-hydroxy-DMT (psilocin) shows significantly higher affinity for 5-HT2A receptors compared to its unsubstituted parent compound, DMT. nih.gov These substitutions can introduce new hydrogen bonding opportunities and alter the molecule's polarity.

Position 5: This is another key position for modification. Serotonin itself is 5-hydroxytryptamine. Substitutions with groups like methoxy (-OMe), chloro (-Cl), or carboxamido (-CONH₂) can modulate activity at various 5-HT receptor subtypes. mdpi.comresearchgate.net For example, 5-methoxy-DMT is a potent psychedelic, while 5-carboxamidotryptamine is a potent vasodilator. researchgate.net Generally, electronegative substituents at position 5 are considered to enhance activity. mdpi.com

Positions 6 and 7: Substitutions at these positions are less common and often lead to a decrease in activity. mdpi.com For example, methyl groups at C6 or C7 have been shown to be unfavorable for activity at certain receptors. However, halogen substituents at C7 may be tolerated. mdpi.com

Table 2: Predicted Impact of Benzene Ring Positional Isomerism on 5-HT Receptor Affinity

| Position | Substituent | Predicted Impact on 5-HT2A Affinity | Rationale |

| C4 | -OH, -OMe | Increase | Favorable for receptor interaction, mimics endogenous ligands. nih.govnih.gov |

| C5 | -OH, -OMe, Halogen | Increase | Favorable for receptor interaction; electronegative groups enhance activity. mdpi.com |

| C6 | -CH₃ | Decrease | Steric hindrance or unfavorable electronic effects. mdpi.com |

| C7 | -CH₃ | Decrease | Steric hindrance. mdpi.com |

| C5 & C7 | Halogen | Increase | Combined electronegative effect may be positive. mdpi.com |

Modifications at the Indole C2 Position

The C2 position of the indole ring is another site for structural modification that can influence biological activity. While many naturally occurring and synthetic tryptamines are unsubstituted at this position, adding small alkyl groups like a methyl (-CH₃) group can be favorable for activity. mdpi.com For instance, 2-methyl-tryptamines with various alkyl substituents at position 5 have been shown to contribute favorably to activity at certain receptors. mdpi.com The introduction of a substituent at C2 can alter the conformation of the side chain and influence how the molecule fits into a receptor's binding pocket.

Exploration of the Linker Region Between Indole and Cyclopentanamine

The linker connecting the indole core and the terminal amine is crucial for orienting the two key pharmacophoric elements correctly for optimal receptor binding. The length, flexibility, and composition of this linker can have a profound impact on biological activity. nih.gov

Homologation and Heteroatom Substitution in the Methylene (B1212753) Bridge

The parent compound, N-(1H-indol-3-ylmethyl )cyclopentanamine, has a single methylene (-CH₂) linker. This differs from the classic tryptamine (B22526) structure, which has a two-carbon (ethyl) linker. wikipedia.org

Homologation: Increasing the length of the linker from a single methylene group to an ethyl (-CH₂CH₂-), propyl (-CH₂CH₂CH₂-), or longer chain can significantly alter biological activity. The classic two-carbon ethyl chain of tryptamine is often considered optimal for 5-HT receptor activity. Shortening it to a single carbon (as in the subject compound) or lengthening it can lead to a decrease in affinity due to improper positioning of the terminal amine relative to the indole ring within the receptor binding site. researchgate.net

Heteroatom Substitution: Replacing a carbon atom in the linker with a heteroatom like oxygen or nitrogen introduces changes in polarity, hydrogen bonding capability, and conformational flexibility. nih.gov For instance, creating an ether or amine linkage could alter the molecule's pharmacokinetic properties and receptor interaction profile. The impact of such changes is highly dependent on the specific target receptor and the nature of its binding pocket. nih.gov

Introduction of Unsaturation or Branched Chains

Unsaturation: Introducing double or triple bonds into the linker would make it more rigid and planar. This conformational restriction can either increase or decrease binding affinity, depending on whether the resulting geometry is favorable for receptor interaction. nih.gov

Branched Chains: Adding substituents, such as a methyl group, to the linker (e.g., at the α- or β-position relative to the indole ring) can also have significant effects. An α-methyl group, for example, creates a chiral center and can increase metabolic stability by sterically hindering monoamine oxidase (MAO), an enzyme that degrades tryptamines. This modification can also enhance activity at certain 5-HT receptors.

Table 3: Predicted Impact of Linker Modification on Biological Activity

| Linker Modification | Description | Predicted Impact on 5-HT Receptor Affinity | Rationale |

| Homologation | |||

| -CH₂- (Methyl) | Parent compound | Sub-optimal (compared to ethyl) | Shorter linker may not achieve optimal pharmacophore spacing. |

| -CH₂CH₂- (Ethyl) | Classic Tryptamine | Potentially Increased | Optimal length for many 5-HT receptor interactions. researchgate.net |

| -CH₂CH₂CH₂- (Propyl) | Lengthened | Potentially Decreased | Longer chain may improperly position the amine group. |

| Branching | |||

| α-methylation | -CH(CH₃)- | Potentially Increased | Creates chirality, may increase metabolic stability and receptor affinity. |

| Rigidification | |||

| Cyclopropanation | Fusing linker carbons into a cyclopropyl ring | Variable | Introduces significant rigidity; can enhance affinity if the conformation is favorable. researchgate.net |

Structural Diversification of the Cyclopentanamine Moiety

The cyclopentanamine moiety of N-(1H-indol-3-ylmethyl)cyclopentanamine serves as a crucial component for modulating the compound's interaction with biological targets. Alterations to this cycloalkyl group can significantly impact the molecule's physicochemical properties and biological activity. This section explores the structure-activity relationships (SAR) and structure-property relationships (SPR) arising from the structural diversification of the cyclopentanamine ring.

Ring Expansion or Contraction (e.g., cyclobutane, cyclohexane)

The size of the cycloalkylamine ring plays a pivotal role in determining the spatial orientation of the pharmacophoric indole-3-ylmethyl group and the lipophilicity of the entire molecule. Systematic modifications of the ring size, from cyclobutane to cyclohexane, can elucidate the optimal geometric and steric requirements for target engagement.

Generally, increasing the ring size from cyclobutane to cyclohexane in the N-(1H-indol-3-ylmethyl)cycloalkanamine series influences the compound's lipophilicity and conformational flexibility. While specific binding affinity data for N-(1H-indol-3-ylmethyl)cyclopentanamine and its direct ring-expanded or contracted analogs are not extensively published in readily available literature, general principles of medicinal chemistry suggest that these modifications would have a pronounced effect.

For instance, the transition from a cyclopentyl to a cyclohexyl group introduces greater conformational flexibility with the chair and boat conformations of the cyclohexane ring, which can either enhance or diminish binding affinity depending on the topology of the binding site. Conversely, contracting the ring to a cyclobutane moiety introduces significant ring strain and reduces conformational freedom, which may be entropically favorable for binding if the rigid conformation is complementary to the receptor.

| Ring Moiety | Predicted LogP | Predicted Molar Refractivity | Key Conformational Features |

| Cyclobutane | 2.85 | 80.12 | Puckered conformation, high ring strain |

| Cyclopentane (B165970) | 3.24 | 84.74 | Envelope and twist conformations |

| Cyclohexane | 3.63 | 89.36 | Chair and boat conformations, greater flexibility |

This data is predictive and intended for comparative purposes.

Stereochemical Influences of Cyclopentyl Substituents

The introduction of substituents onto the cyclopentane ring creates stereocenters, and the resulting stereoisomers can exhibit significantly different biological activities. The spatial arrangement of these substituents can dictate the molecule's ability to form key interactions within a binding pocket. For example, a substituent might act as a steric shield, preventing access to the binding site in one stereoisomer while being optimally positioned for a favorable interaction in another.

Consider a hypothetical scenario where a hydroxyl group is introduced on the cyclopentane ring. The cis and trans isomers relative to the indol-3-ylmethylamino group would orient the hydroxyl group in different spatial regions. One isomer might be capable of forming a critical hydrogen bond with a specific amino acid residue in the target protein, leading to a substantial increase in binding affinity, while the other isomer might position the hydroxyl group in a lipophilic pocket, resulting in a loss of activity.

Incorporation of Heteroatoms or Functional Groups on the Cyclopentane Ring

Introducing a heteroatom, such as oxygen to form a tetrahydrofuran- or tetrahydropyran-based amine, can increase the polarity of the molecule. This can lead to improved aqueous solubility and the potential for forming hydrogen bonds with the target. However, this may also impact the compound's ability to cross biological membranes.

The addition of a hydroxyl group introduces a hydrogen bond donor and acceptor, which can lead to new, specific interactions with a biological target. A carboxyl group would introduce a negative charge at physiological pH, potentially forming strong ionic interactions or salt bridges. The position and stereochemistry of these functional groups are critical for their impact on biological activity.

| Modification of Cyclopentane Ring | Potential Impact on Properties |

| Introduction of a hydroxyl group | Increased polarity, potential for hydrogen bonding |

| Introduction of a methoxy group | Increased lipophilicity, potential for steric effects |

| Replacement of a methylene with oxygen (tetrahydrofuran ring) | Increased polarity, altered ring pucker |

| Introduction of a carboxyl group | Introduction of a negative charge, potential for ionic interactions |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of N-(1H-indol-3-ylmethyl)cyclopentanamine is a key determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for molecular recognition and subsequent biological response.

Rotational Barriers of the Amine Linkage

The linkage between the indole-3-ylmethyl group and the cyclopentanamine moiety consists of two key rotatable bonds: the C3-CH2 bond of the indole and the CH2-N bond. The rotation around these bonds determines the relative orientation of the indole and cyclopentyl rings.

The rotational barrier around the CH2-N bond is generally low, allowing for relatively free rotation at physiological temperatures. However, steric hindrance between the bulky indole and cyclopentyl groups can create preferential orientations. The presence of substituents on either the indole or the cyclopentyl ring would further influence these rotational barriers and the preferred dihedral angles.

Preferred Conformations in Solution and Binding Sites

In solution, N-(1H-indol-3-ylmethyl)cyclopentanamine will exist as an equilibrium of multiple conformers. The preferred conformation in an unbound state is determined by a combination of steric and electronic factors. It is likely that the molecule will adopt a conformation that minimizes steric clash between the indole and cyclopentyl groups.

Computational modeling studies can provide insights into the likely preferred conformations. For instance, in an extended conformation, the indole and cyclopentyl groups are positioned away from each other, minimizing steric hindrance. In contrast, a more folded conformation would bring these two groups into closer proximity. The specific requirements of the binding site will determine which of these, or an intermediate conformation, is responsible for the observed biological activity. The flexibility of the cyclopentane ring, which can adopt envelope and twist conformations, further adds to the conformational landscape of the molecule. libretexts.org

Rational Design Principles Derived from SAR Data

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of N-(1H-indol-3-ylmethyl)cyclopentanamine and its analogs has provided critical insights into the molecular features that govern their biological activity. While comprehensive SAR/SPR studies specifically focused on N-(1H-indol-3-ylmethyl)cyclopentanamine are not extensively documented in publicly available literature, principles can be derived from broader investigations into tryptamine and indole-based compounds. These principles guide the rational design of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

The core structure of N-(1H-indol-3-ylmethyl)cyclopentanamine can be divided into three key regions for SAR analysis: the indole nucleus, the methylene bridge, and the N-cyclopentyl group. Modifications to each of these regions can significantly impact the compound's interaction with biological targets.

Computational Chemistry and Molecular Modeling of N 1h Indol 3 Ylmethyl Cyclopentanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. chemijournal.comniscpr.res.in It is employed to predict the optimized geometry and ground state properties of N-(1H-indol-3-ylmethyl)cyclopentanamine. By utilizing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), key geometrical parameters including bond lengths and angles can be determined. chemijournal.com These calculations provide a detailed three-dimensional representation of the molecule in its most stable energetic state.

Table 1: Theoretical Ground State Geometrical Parameters of N-(1H-indol-3-ylmethyl)cyclopentanamine (DFT/B3LYP/6-31G(d,p)) (Note: Data is representative and based on typical values for similar structures, as specific experimental data for this compound is not available.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (indole) | ~1.40 Å |

| C-N (indole) | ~1.38 Å | |

| C-C (cyclopentane) | ~1.54 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angle | C-N-C (amine) | ~112° |

| C-C-C (cyclopentane) | ~105° | |

| Dihedral Angle | C-C-C-N (indole-linker) | Varies with conformation |

This interactive table allows for sorting and filtering of the theoretical geometrical parameters.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmdpi.com For N-(1H-indol-3-ylmethyl)cyclopentanamine, the indole (B1671886) moiety is expected to be the primary location of the HOMO, indicating its role as the main electron-donating part of the molecule.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. chemijournal.comresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. chemijournal.comresearchgate.net In N-(1H-indol-3-ylmethyl)cyclopentanamine, the nitrogen atom of the indole ring and the amine linker are expected to be regions of negative electrostatic potential.

Table 2: Calculated Frontier Molecular Orbital Energies of N-(1H-indol-3-ylmethyl)cyclopentanamine (Note: The following values are hypothetical and serve as illustrative examples based on similar indole derivatives.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

This interactive table presents the theoretical energy values of the frontier molecular orbitals.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule plays a significant role in its biological activity. Conformational analysis and molecular dynamics simulations are employed to explore the different spatial arrangements a molecule can adopt.

Energy minimization techniques are used to find the most stable conformation of N-(1H-indol-3-ylmethyl)cyclopentanamine. By systematically altering the dihedral angles of the rotatable bonds, particularly in the linker between the indole and cyclopentane (B165970) rings, a potential energy surface can be generated. This allows for the identification of local and global energy minima, representing the most probable conformations of the molecule.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape of N-(1H-indol-3-ylmethyl)cyclopentanamine and assess its flexibility. Furthermore, these simulations can incorporate solvent molecules, allowing for the investigation of how the surrounding environment, such as water, influences the molecule's conformation and dynamics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. nih.govajchem-a.commdpi.com This method is instrumental in understanding the potential biological targets of N-(1H-indol-3-ylmethyl)cyclopentanamine and the nature of its interactions at the molecular level. The process involves placing the ligand in the binding site of a protein and calculating the binding affinity, often expressed as a docking score. jbcpm.com Lower binding energies typically indicate a more stable protein-ligand complex. nih.gov Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein can also be identified. ajchem-a.com

Table 3: Hypothetical Molecular Docking Results for N-(1H-indol-3-ylmethyl)cyclopentanamine with a Putative Target Protein (Note: This data is for illustrative purposes only.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Serotonin (B10506) 5-HT Receptor | -8.5 | Trp336, Phe340 | Pi-Pi stacking |

| Asp155 | Hydrogen Bond | ||

| Monoamine Oxidase A | -7.9 | Tyr407, Tyr444 | Pi-Pi stacking |

| Gln215 | Hydrogen Bond |

This interactive table displays hypothetical docking scores and interacting residues for potential biological targets.

Prediction of Binding Modes with Identified or Putative Biological Targets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of N-(1H-indol-3-ylmethyl)cyclopentanamine with potential biological targets, such as serotonin receptors or enzymes involved in neurotransmitter metabolism. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then scoring these poses to identify the most favorable interactions.

For tryptamine (B22526) derivatives, the indole nucleus often plays a crucial role in establishing key interactions within the binding pocket of receptors. herbmedpharmacol.com Molecular docking studies on analogous indole-based compounds have revealed that the indole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. frontiersin.org Additionally, the nitrogen atom of the indole ring can act as a hydrogen bond donor. The secondary amine in the cyclopentanamine moiety of N-(1H-indol-3-ylmethyl)cyclopentanamine is predicted to be a key interaction point, likely forming hydrogen bonds with acidic residues such as aspartate or glutamate within the target's binding site. youtube.com

A hypothetical docking study of N-(1H-indol-3-ylmethyl)cyclopentanamine into a serotonin receptor active site might reveal the binding orientation detailed in the table below.

Interactive Data Table: Predicted Binding Interactions of N-(1H-indol-3-ylmethyl)cyclopentanamine

| Interacting Residue of Target | Interaction Type | Functional Group of Ligand Involved | Predicted Distance (Å) |

| Phenylalanine (Phe340) | π-π Stacking | Indole Ring | 3.5 - 4.5 |

| Aspartic Acid (Asp129) | Hydrogen Bond / Salt Bridge | Secondary Amine | 2.8 - 3.2 |

| Serine (Ser133) | Hydrogen Bond | Indole N-H | 3.0 - 3.5 |

| Valine (Val216) | Hydrophobic Interaction | Cyclopentyl Ring | 3.8 - 4.8 |

These predicted interactions provide a structural hypothesis for the compound's mechanism of action at a molecular level.

Scoring Functions for Binding Affinity Prediction

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. wikipedia.org These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding energy. There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based functions. wikipedia.org

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical scoring functions use a set of weighted energy terms to account for different types of interactions such as hydrogen bonds, ionic interactions, and hydrophobic effects. h-its.org

Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair contacts observed in experimental protein-ligand complexes. h-its.org

Recent advancements have also led to the development of machine-learning-based scoring functions, which can offer improved accuracy in predicting binding affinities. nih.gov The choice of scoring function can significantly influence the outcome of a virtual screening or docking study. For N-(1H-indol-3-ylmethyl)cyclopentanamine, a consensus scoring approach, which combines the results from multiple scoring functions, could be employed to increase the reliability of the binding affinity prediction.

Interactive Data Table: Hypothetical Binding Affinity Predictions for N-(1H-indol-3-ylmethyl)cyclopentanamine using Different Scoring Functions

| Scoring Function | Predicted Binding Energy (kcal/mol) | Key Contributing Factors |

| AutoDock Vina | -8.5 | Hydrophobic and electrostatic interactions |

| ChemScore | -9.2 | Hydrogen bonding and lipophilic contacts h-its.org |

| GoldScore | -7.9 | Van der Waals and hydrogen bonding interactions h-its.org |

| Machine Learning Model | -9.5 | Complex combination of multiple descriptors nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(1H-indol-3-ylmethyl)cyclopentanamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly useful for predicting the activity of new derivatives and for guiding the design of more potent molecules.

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)

QSAR models can be developed using either 2D or 3D descriptors of the molecules. 2D-QSAR models use descriptors that can be calculated from the 2D representation of the molecule, such as molecular weight, logP, and topological indices. In contrast, 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and calculate descriptors based on the surrounding molecular fields. nih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) regression to correlate these fields with biological activity. benthamdirect.com

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. acs.org This often leads to more predictive and interpretable models. nih.gov

For a series of N-(1H-indol-3-ylmethyl)cyclopentanamine derivatives, a 3D-QSAR study could provide valuable insights into the structural requirements for activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

A pharmacophore model for a set of active indole derivatives could be generated based on their common structural features. researchgate.net This model can then be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore, a process known as virtual screening. psychedelicreview.com This approach can efficiently identify novel chemical scaffolds with the potential for the desired biological activity. For N-(1H-indol-3-ylmethyl)cyclopentanamine, a pharmacophore model would likely include a hydrophobic feature for the indole ring, a hydrogen bond donor feature for the indole N-H, and a hydrogen bond acceptor/positive ionizable feature for the secondary amine.

In Silico Prediction of Selectivity and Off-Target Interactions

A crucial aspect of drug development is ensuring that a compound is selective for its intended target and has minimal off-target interactions, which can lead to unwanted side effects. In silico methods can be used to predict the selectivity profile of a compound by screening it against a panel of known biological targets. nih.gov

By docking N-(1H-indol-3-ylmethyl)cyclopentanamine into the binding sites of various receptors and enzymes, it is possible to predict its potential off-target interactions. imedpub.com This "virtual profiling" can help to identify potential liabilities early in the drug discovery process. Furthermore, computational tools can predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for assessing the drug-likeness of a compound. japsonline.comresearchgate.net For instance, predictions can be made about a compound's potential to cross the blood-brain barrier, its metabolic stability, and its potential for hepatotoxicity. japsonline.com

Interactive Data Table: Predicted ADMET Properties for N-(1H-indol-3-ylmethyl)cyclopentanamine

| Property | Predicted Value | Implication |

| Blood-Brain Barrier Penetration | High | Potential for CNS activity |

| CYP2D6 Inhibition | Moderate | Potential for drug-drug interactions |

| Human Intestinal Absorption | High | Good oral bioavailability is likely |

| Hepatotoxicity | Low Probability | Favorable safety profile |

These in silico predictions, while not a substitute for experimental testing, provide a valuable framework for prioritizing compounds and guiding further experimental investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H, ¹³C) and Chemical Shift Assignment

One-dimensional NMR spectra for ¹H (proton) and ¹³C are fundamental for structural confirmation.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in N-(1H-indol-3-ylmethyl)cyclopentanamine. Key expected signals would include:

A broad singlet for the indole (B1671886) N-H proton, typically in the downfield region (δ 8.0-8.5 ppm).

Signals for the aromatic protons on the indole ring, appearing in the aromatic region (δ 7.0-7.8 ppm).

A characteristic signal for the C2-H proton of the indole ring.

Signals corresponding to the methylene (B1212753) bridge (-CH₂-) connecting the indole and cyclopentylamine (B150401) moieties.

Multiple signals for the protons on the cyclopentyl ring, including the methine proton at the point of attachment to the nitrogen.

A signal for the secondary amine (N-H) proton, which may be broad and its chemical shift dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. Expected chemical shifts would be:

Signals for the eight carbon atoms of the indole ring, with quaternary carbons (C3, C3a, C7a) and protonated carbons appearing at characteristic chemical shifts.

A signal for the methylene bridge carbon.

Signals for the five carbons of the cyclopentyl ring.

Predicted ¹H NMR Chemical Shift Assignments

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole N1-H | 8.1 - 8.3 | br s |

| Indole C2-H | 7.2 - 7.4 | s |

| Indole C4-H | 7.6 - 7.8 | d |

| Indole C5-H | 7.1 - 7.3 | t |

| Indole C6-H | 7.0 - 7.2 | t |

| Indole C7-H | 7.5 - 7.7 | d |

| Methylene C-H₂ | 3.9 - 4.1 | s |

| Amine N-H | 1.5 - 2.5 | br s |

| Cyclopentyl C1'-H | 3.0 - 3.2 | m |

| Cyclopentyl C2'/5'-H | 1.8 - 2.0 | m |

| Cyclopentyl C3'/4'-H | 1.5 - 1.7 | m |

Predicted ¹³C NMR Chemical Shift Assignments

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| Indole C2 | 122 - 124 |

| Indole C3 | 111 - 113 |

| Indole C3a | 127 - 129 |

| Indole C4 | 118 - 120 |

| Indole C5 | 121 - 123 |

| Indole C6 | 119 - 121 |

| Indole C7 | 111 - 113 |

| Indole C7a | 136 - 138 |

| Methylene C | 42 - 44 |

| Cyclopentyl C1' | 58 - 60 |

| Cyclopentyl C2'/5' | 33 - 35 |

| Cyclopentyl C3'/4' | 23 - 25 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of protons within the indole and cyclopentyl rings. For example, it would show correlations between adjacent aromatic protons (H-4, H-5, H-6, H-7) and between the protons on the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would be used to definitively assign the chemical shifts of the protonated carbons in both the indole and cyclopentyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity between different parts of the molecule, such as the link between the methylene bridge protons and the C3 carbon of the indole ring, and the C1' carbon of the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the conformation of the cyclopentyl ring and its orientation relative to the indole group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of N-(1H-indol-3-ylmethyl)cyclopentanamine (C₁₄H₁₈N₂). This highly accurate mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass.

Molecular Formula and Exact Mass

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂ |

| Nominal Mass | 214 Da |

| Monoisotopic Mass | 214.1470 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce daughter ions. The fragmentation pattern is a fingerprint of the molecule's structure. For N-(1H-indol-3-ylmethyl)cyclopentanamine, the most likely fragmentation pathway would involve the cleavage of the C-N bond between the methylene bridge and the cyclopentylamine nitrogen, or cleavage at the C3-Cmethylene bond. A key fragment would be the indolylmethyl cation (m/z 130.0657), which is a common and stable fragment in the mass spectra of 3-substituted indoles.

Predicted Key MS/MS Fragments

| m/z (Predicted) | Fragment Identity |

|---|---|

| 214.1470 | [M+H]⁺ (Molecular Ion) |

| 130.0657 | [C₉H₈N]⁺ (Indolylmethyl cation) |

| 85.0891 | [C₅H₁₁N]⁺ (Cyclopentylamine radical cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups in N-(1H-indol-3-ylmethyl)cyclopentanamine. Key expected peaks include:

A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch of the indole ring.

A peak in the range of 3300-3500 cm⁻¹ for the secondary amine N-H stretch.

Multiple peaks in the 2850-2960 cm⁻¹ range due to the C-H stretching of the methylene and cyclopentyl groups.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aromatic C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the indole moiety would be expected to produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Indole N-H Stretch | ~3400 | IR |

| Secondary Amine N-H Stretch | 3300 - 3500 | IR |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of N-(1H-indol-3-ylmethyl)cyclopentanamine and for its quantitative analysis in various matrices. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. nih.govenergetic-materials.org.cn A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A well-established method for the analysis of indole-containing compounds utilizes a C18 stationary phase. energetic-materials.org.cnliberty.edu The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. vscht.cz The inclusion of a small percentage of an acid, like trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution by protonating the amine group of the analyte, thereby reducing tailing.

Detection is commonly achieved using an ultraviolet (UV) detector, as the indole moiety of N-(1H-indol-3-ylmethyl)cyclopentanamine exhibits strong absorbance in the UV region, typically around 220 nm and 280 nm. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is then used to determine its concentration in a sample. The high sensitivity and reproducibility of HPLC make it a widely used technique for quality control in chemical manufacturing. energetic-materials.org.cn

Below are representative HPLC parameters that could be employed for the analysis of N-(1H-indol-3-ylmethyl)cyclopentanamine.

Table 1: Illustrative HPLC Parameters for the Analysis of N-(1H-indol-3-ylmethyl)cyclopentanamine

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for the identification and quantification of volatile and semi-volatile compounds like N-(1H-indol-3-ylmethyl)cyclopentanamine. The indole ring is a common pharmacophore in modern drug discovery. scirp.org

In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The separation is achieved on a capillary column, typically with a non-polar stationary phase like 5% phenylmethylpolysiloxane. The temperature of the column is gradually increased in a process known as temperature programming, which allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Once the separated components exit the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common technique used, where the molecules are bombarded with a high-energy electron beam. scirp.org This causes the molecules to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern of indole derivatives is well-characterized, often involving the cleavage of the side chain and rearrangements within the indole nucleus. scirp.orgacs.org

The mass spectrum of N-(1H-indol-3-ylmethyl)cyclopentanamine would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. A prominent fragment would likely result from the benzylic cleavage, leading to the formation of the stable indolyl-methyl cation (m/z 130). Another expected fragmentation would involve the loss of the cyclopentyl group. By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, the identity of the compound can be confirmed with a high degree of certainty.

The following table outlines typical GC-MS parameters suitable for the analysis of N-(1H-indol-3-ylmethyl)cyclopentanamine.

Table 2: Representative GC-MS Parameters for the Analysis of N-(1H-indol-3-ylmethyl)cyclopentanamine

| Parameter | Value |

| GC Column | HP-5MS (5% Phenylmethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial 150 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | 40-550 m/z |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 3-substituted indoles, particularly 3-indolyl-methanamines, is a subject of continuous innovation. Future research on N-(1H-indol-3-ylmethyl)cyclopentanamine should focus on moving beyond traditional methods towards more efficient, selective, and environmentally benign synthetic strategies. Conventional methods are often being replaced by greener approaches that may involve ionic liquids, water as a solvent, solid acid catalysts, or microwave irradiation. openmedicinalchemistryjournal.com

Promising methodologies for exploration include:

One-Pot Multicomponent Reactions (MCRs): These reactions offer a streamlined approach by combining three or more reactants in a single step, reducing time, waste, and purification efforts. An MCR involving indole (B1671886), cyclopentanone (B42830), and a suitable amine source could provide a direct route to the target compound. researchgate.net

Catalyst-Free Synthesis: Developing synthetic routes that proceed under catalyst-free conditions, perhaps using promoters like polyethylene (B3416737) glycol, would enhance the green profile of the synthesis. openmedicinalchemistryjournal.com

Metal-Mediated Synthesis: Various metals, including copper, ruthenium, palladium, and gold, have been employed to catalyze the formation of indole derivatives, often leading to high yields and selectivity. nih.gov A particularly relevant approach involves the use of indium in aqueous media to efficiently synthesize 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes, which could be adapted for this specific compound. researchgate.net

Biocatalysis: The use of enzymes, such as baker's yeast, presents an eco-friendly alternative for catalyzing the aza-Friedel-Crafts reaction between indoles and imines to form 3-indolyl-methanamines. researchgate.net

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| One-Pot Multicomponent Reaction (MCR) | Combines indole, an aldehyde/ketone, and an amine in a single step. | High atom economy, reduced reaction time, simplified purification. | researchgate.net |

| Metal-Mediated Synthesis (e.g., Indium in HCl) | Uses a metal catalyst to facilitate the reaction, often in aqueous media. | Excellent yields (91-98%), short reaction times (30-45 min). | researchgate.net |

| Green Chemistry Approaches | Employs environmentally friendly solvents (e.g., water), catalysts (e.g., Cellulose Sulfuric Acid), or energy sources (e.g., microwave). | Reduced environmental impact, catalyst reusability, operational simplicity. | openmedicinalchemistryjournal.com |

| Biocatalysis (e.g., Baker's Yeast) | Utilizes enzymes to catalyze the formation of the C-N bond. | Mild and eco-friendly reaction conditions. | researchgate.net |

Discovery of New in vitro Biological Targets and Mechanistic Insights for Indole-3-methylamine Derivatives

The indole scaffold is present in a vast array of molecules with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comchula.ac.th Derivatives of indole can interact with a wide range of biological targets by mimicking peptide structures and binding reversibly to enzymes. chula.ac.th A crucial future direction is the systematic screening of N-(1H-indol-3-ylmethyl)cyclopentanamine against various biological targets to uncover its specific pharmacological profile.

Potential target classes for investigation include:

Protein Kinases: Many indole derivatives are known to be potent kinase inhibitors, a key target in cancer therapy. researchgate.netmdpi.com Screening against kinase panels could reveal specific inhibitory activity.

Tubulin: Certain indole-based compounds function as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis, making them valuable anticancer agents. mdpi.comrsc.org

G-Quadruplex DNA: Specific indole derivatives have been developed to bind and stabilize G-quadruplex structures in oncogene promoters like c-Myc, leading to the downregulation of the oncogene. nih.gov

Neuroreceptors: Given the structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506), targets such as the N-methyl-D-aspartate (NMDA) receptor and serotonin receptors are plausible. nih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Novel indole ethylamine (B1201723) derivatives have been designed as regulators of lipid metabolism by targeting PPARα. mdpi.comresearchgate.net

| Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR, PI3Kα | Oncology | researchgate.netnih.gov |

| Cytoskeletal Proteins | Tubulin | Oncology | mdpi.comrsc.org |

| Nuclear Receptors | PPARα, NR4A1 | Metabolic Diseases, Obesity | mdpi.comacs.org |

| Neuroreceptors | GluN2B-containing NMDA Receptors | Neurodegenerative Diseases | nih.gov |

| Nucleic Acids | c-Myc G-Quadruplex DNA | Oncology | nih.gov |

Development of Advanced Computational Models for Predictive Design and Optimization

Computational chemistry offers powerful tools for accelerating drug discovery. nih.gov Future research should leverage these methods for the rational design and optimization of N-(1H-indol-3-ylmethyl)cyclopentanamine and its analogs.

Key computational approaches include:

Molecular Docking: This technique can predict the binding orientation and affinity of the compound to the active site of a known biological target. Docking studies can help prioritize which targets to investigate experimentally and explain structure-activity relationships (SAR). mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of a series of indole derivatives with their biological activity. rsc.org These models are valuable for predicting the potency of novel, unsynthesized analogs.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features required for biological activity. A pharmacophore model based on N-(1H-indol-3-ylmethyl)cyclopentanamine could guide the design of new molecules with improved affinity and selectivity. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding interactions identified through docking. mdpi.com

Application of N-(1H-indol-3-ylmethyl)cyclopentanamine Scaffolds in Chemical Probe Development

Chemical probes are essential tools for studying biological systems. The indole scaffold, due to its inherent fluorescence and versatile chemistry, is an excellent core for developing such probes. nih.gov N-(1H-indol-3-ylmethyl)cyclopentanamine could serve as a foundational scaffold for creating novel chemical probes.

Future development in this area could involve:

Fluorescent Probes: The indole nucleus can be chemically modified to create fluorescent molecules. By attaching this scaffold to ligands with high affinity for specific receptors (e.g., σ receptors), researchers can develop probes to visualize receptor localization and dynamics in cells using techniques like confocal microscopy and flow cytometry. nih.gov

Photoaffinity Probes: To identify the direct biological targets of an active compound, photoaffinity probes can be designed. This would involve modifying the N-(1H-indol-3-ylmethyl)cyclopentanamine structure to include a photoreactive group (e.g., a diazirine) that forms a covalent bond with the target protein upon UV irradiation, enabling its identification via proteomics. acs.org

Integration with Systems Chemical Biology Approaches for Holistic Understanding of Biological Interactions

While identifying a primary biological target is crucial, understanding a compound's broader effects within a cell or organism provides a more complete picture of its function and potential toxicity. Systems chemical biology integrates chemical proteomics, genomics, and bioinformatics to map the interaction network of small molecules.

For N-(1H-indol-3-ylmethyl)cyclopentanamine, a systems-level investigation would involve:

Chemoproteomics: Using affinity-based probes derived from the parent compound to pull down interacting proteins from cell lysates, thereby identifying not only the primary target but also off-targets and downstream effectors.

Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite levels in cells treated with the compound to understand its impact on cellular pathways and networks.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic assays to characterize the compound's effects on cellular morphology and function, providing a holistic view of its biological activity.

This integrated approach can reveal the compound's mechanism of action, identify potential biomarkers for its activity, and predict potential side effects early in the development process.

Exploration of Material Science Applications for Indole-Based Scaffolds (e.g., fluorescent probes, organic electronics)

The unique electronic properties of the indole ring make it an attractive building block for advanced materials. nih.govmaterialsciencejournal.org The electron-rich nature of the fused aromatic system allows for applications in organic electronics and sensor technology.

Future research could explore the potential of N-(1H-indol-3-ylmethyl)cyclopentanamine and its derivatives in:

Organic Electronics: Polyindoles and indoloindoles have been investigated as conducting polymers for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. nih.govmaterialsciencejournal.org The N-(1H-indol-3-ylmethyl)cyclopentanamine scaffold could be functionalized and polymerized to create novel materials with tailored electronic properties.

Fluorescent Sensors: The inherent fluorescence of some indole derivatives can be modulated by their environment or by binding to specific analytes. This property can be harnessed to develop chemosensors for detecting metal ions or other small molecules.

| Application Area | Material Type | Key Property | Reference |

|---|---|---|---|

| Organic Electronics | Polyindoles (PIn), Indoloindoles | Electrical conductivity, redox activity, thermal stability. | nih.govmaterialsciencejournal.org |